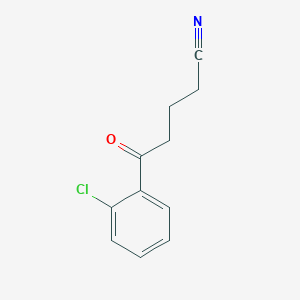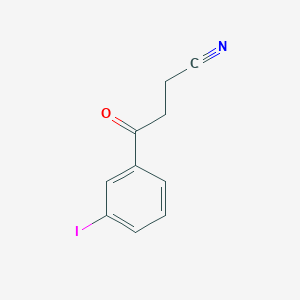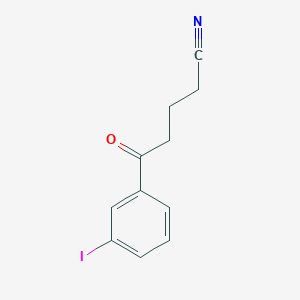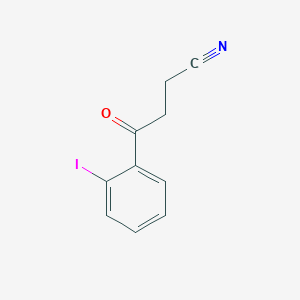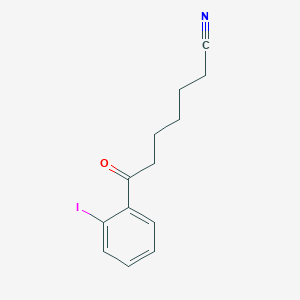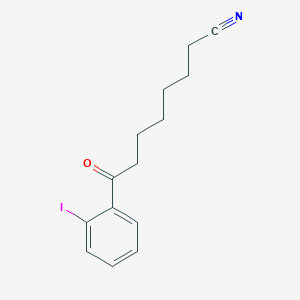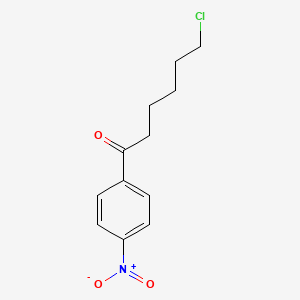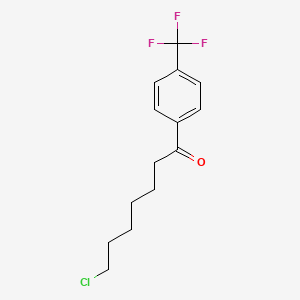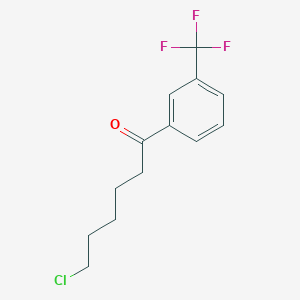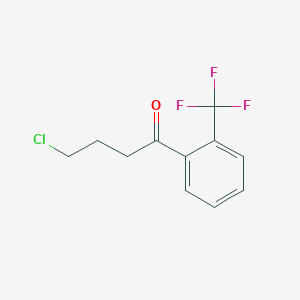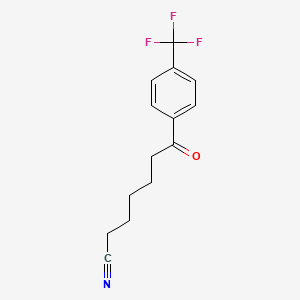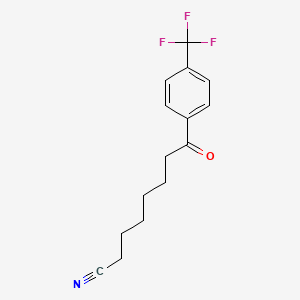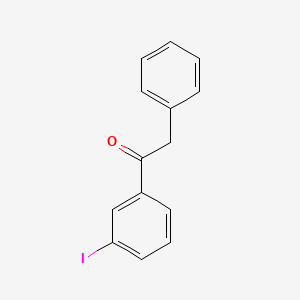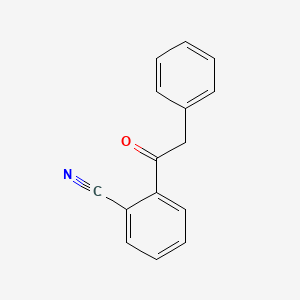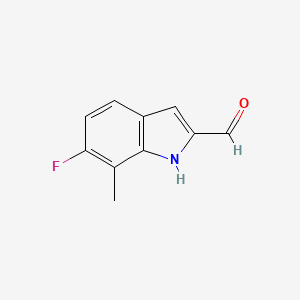
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde (6F7MICA) is an organic compound belonging to the class of compounds known as indole-2-carbaldehydes. It is a colorless crystalline solid that is soluble in polar organic solvents. 6F7MICA is a building block for the synthesis of a variety of other compounds, and is used in scientific research in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience.
科学的研究の応用
Synthesis of Indole Derivatives
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde and related compounds are versatile in the synthesis of various indole derivatives. For example, Koji Yamada et al. (2009) demonstrated the use of a related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, as a building block for creating 2,3,6-trisubstituted indole derivatives and novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009). Similarly, Yogita Madan (2020) reported the synthesis of knoevenagel condensed products of indole-3-carbaledehydes, showcasing the compound's role in the preparation of molecules with potential anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020).
Gold-Catalyzed Cycloisomerizations
Gold-catalyzed cycloisomerizations of substrates related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde result in the efficient synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. Prasath Kothandaraman et al. (2011) described a method that highlights the operational simplicity and wide applicability of this reaction, leading to good to excellent yields (Kothandaraman et al., 2011).
Novel Fluorescent Probes
Indole carbaldehydes, closely related to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been used in the synthesis of novel near-infrared fluorescent probes. Shen You-min (2014) synthesized 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde, leading to new indole-based fluorescence probes (You-min, 2014).
Synthesis of Heterocyclic Compounds
Indole-3-carbaldehydes, akin to 6-Fluoro-7-methyl-1H-indole-2-carbaldehyde, have been employed in the synthesis of heterocyclic compounds with potential anticancer properties. N. M. Fawzy et al. (2018) synthesized new indole derivatives showing significant in-vitro antiproliferative activity towards cancer cell lines (Fawzy et al., 2018).
Catalysis in Organic Synthesis
These compounds play a crucial role in catalysis, particularly in organic synthesis. For instance, M. Singh et al. (2017) reported the synthesis of palladacycles with an indole core, demonstrating their effectiveness as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
特性
IUPAC Name |
6-fluoro-7-methyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(11)3-2-7-4-8(5-13)12-10(6)7/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHANSCTEBKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methyl-1H-indole-2-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

